2-(2-Aminopyridin-3-yl)acetic acid

Heterocyclic Chemistry Physicochemical Characterization Stability Screening

Researchers require regioisomerically pure pyridine-acetic acid scaffolds for reproducible SAR studies. 2-(2-Aminopyridin-3-yl)acetic acid (CAS 61494-61-9) provides validated differentiation from non-functional 2,5-substituted analogs. - Distinct thermal stability: decomposes at 219-221.5°C vs. 2,5-isomer melting at 164-166°C - pKa 3.50 ± 0.10; Log P 0.57 for CNS lead optimization - Enables regioselective functionalization for imidazo[1,2-a]pyridine synthesis - ≥97% purity with COA for medicinal chemistry workflows

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 61494-61-9
Cat. No. B3274831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminopyridin-3-yl)acetic acid
CAS61494-61-9
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)CC(=O)O
InChIInChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11)
InChIKeyXIOPEJHJRPVVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(2-Aminopyridin-3-yl)acetic acid


2-(2-Aminopyridin-3-yl)acetic acid (CAS 61494-61-9), also designated as 2-Amino-3-pyridineacetic acid (CAS 101860-97-3), is a heterocyclic building block characterized by a pyridine ring with an amino group at the 2-position and an acetic acid moiety at the 3-position . This compound possesses a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, with a decomposition-based melting point of 219–221.5 °C and a predicted pKa of 3.50 ± 0.10 . Its substitution pattern makes it a valuable intermediate for constructing aminopyridine-containing pharmacophores and a candidate scaffold in protease inhibitor discovery [1].

Workflow Aminopyridine pharmacophore construction
Selection 2,3-substitution pattern for protease inhibitor research
Use Context Heterocycle building block with thermal stability profile

2-(2-Aminopyridin-3-yl)acetic Acid: Regioisomer Interchange Risks


The specific 2,3-substitution pattern of 2-(2-aminopyridin-3-yl)acetic acid directly determines its hydrogen-bonding capacity, tautomeric behavior, and enzyme-binding interactions . Generic substitution with closely related regioisomers—such as 6-aminopyridine-3-acetic acid (2,5-substitution pattern, CAS 39658-45-2)—is not scientifically valid due to divergent physicochemical and electronic properties. These differences manifest in critical procurement parameters including thermal stability during storage, ionization state at physiological pH, and performance in regioselective cross-coupling reactions . The following quantitative evidence establishes the measurable differentiation that governs compound selection.

Risk Factor
Target (2,3-Substitution)
Regioisomer (2,5-Substitution)
Thermal stability
Decomposition-based profile; may support elevated-temperature reactions
Lower melting without decomposition; may require different storage
Ionization at physiological pH
Higher ionized fraction; influences buffer compatibility
Lower ionized fraction; different membrane permeability context
Procurement documentation
Full GHS hazard statements available
Safety documentation may be incomplete

Comparative Evidence Against Regioisomers and Alternatives


Thermal Stability: 2,3- vs. 2,5-Substitution

2-(2-Aminopyridin-3-yl)acetic acid exhibits a decomposition point of 219–221.5 °C, whereas the regioisomeric 6-aminopyridine-3-acetic acid (2,5-substitution pattern, CAS 39658-45-2) melts without decomposition at 164–166 °C . This 53–57.5 °C differential in thermal behavior carries direct procurement and handling implications: the target compound requires storage under inert atmosphere at room temperature in the dark to prevent degradation , whereas the 2,5-isomer mandates refrigerated storage at 2–8 °C with light protection .

Thermal Stability
Data to verify
Target: 219–221.5 °C (dec.) Regioisomer: 164–166 °C Δ +53–57.5 °C
Supports thermal stability screening and storage condition selection
Predicted values; confirm experimentally for critical applications
Heterocyclic Chemistry Physicochemical Characterization Stability Screening

Acid-Base Speciation: pKa and Physiological pH

The predicted pKa of 2-(2-aminopyridin-3-yl)acetic acid is 3.50 ± 0.10, while the regioisomeric 6-aminopyridine-3-acetic acid exhibits a higher predicted pKa of 3.95 ± 0.10 . This 0.45 unit difference equates to approximately a 2.8-fold variation in the ratio of ionized to unionized species at pH 7.4, directly impacting aqueous solubility, membrane permeability, and buffer selection in enzymatic assays .

pKa Comparison
Data to verify
Target: 3.50 ± 0.10 Regioisomer: 3.95 ± 0.10 ΔpKa −0.45
Ionization difference may shift buffer and solubility profiles
Estimated 2.8× ratio difference at pH 7.4
Physicochemical Characterization ADME Prediction Biochemical Assay Design

Supplier Purity and Hazard Documentation

Among commercial suppliers, 2-(2-aminopyridin-3-yl)acetic acid is routinely offered at a minimum purity of 95% , with certain vendors providing enhanced specifications of 97–98% for advanced research applications . Critically, suppliers such as Aladdin Scientific and ChemicalBook provide explicit GHS hazard statements (H315, H319, H335) and corresponding precautionary codes (P261, P305+P351+P338) , whereas multiple alternative vendors omit this safety documentation entirely—a material deficiency for institutional procurement workflows requiring SDS compliance .

Purity & Documentation
Specification review
Purity 95% / 97% grades GHS documentation available vs incomplete
Documentation completeness supports compliant procurement
Verify supplier-specific SDS and COA at order
Procurement Quality Control Regulatory Compliance

Synthetic Utility: The 2,3-Substitution Pattern as a Preferred Scaffold for Regioselective Functionalization

The 2-amino-3-acetic acid substitution pattern on the pyridine ring constitutes a privileged scaffold in contemporary drug discovery. SAR studies on aminopyridine-based inhibitors demonstrate that the ortho-relationship between the amino and acetic acid moieties provides a distinct hydrogen-bonding geometry and metal-chelating capacity not achievable with 2,4-, 2,5-, or 2,6-substitution patterns [1]. While direct comparative synthetic yields for this specific compound are not published, class-level evidence indicates that 2-aminopyridine derivatives with the 3-position functionalized are preferentially employed as intermediates for constructing fused heterocycles and as P1′ group mimetics in protease inhibitor design .

Scaffold Preference
Class-level
2,3-substitution supports protease inhibitor & heterocycle synthesis
Regiochemistry aligns with common pharmacophore geometry
Class-level evidence; direct comparative yields not reported
Medicinal Chemistry Organic Synthesis Scaffold Optimization

2-(2-Aminopyridin-3-yl)acetic Acid: Research & Industrial Applications


Aminopeptidase N & GABAergic Modulator Scaffolds

2-(2-Aminopyridin-3-yl)acetic acid serves as a core structural motif in the development of aminopeptidase N inhibitors, with structurally related analogs demonstrating IC50 values as low as 70 nM against porcine kidney APN [1]. The compound‘s predicted Log P of 0.57 and high gastrointestinal absorption make it an attractive starting point for lead optimization programs targeting CNS indications where GABA receptor modulation is desired . Procurement for this application should prioritize suppliers providing documented purity ≥95% and comprehensive SDS documentation to satisfy medicinal chemistry workflow requirements .

Regioselective Cross-Coupling & Heterocycle Synthesis

The 2-amino-3-acetic acid substitution pattern enables regioselective functionalization at either the amino group or the carboxylic acid moiety. This compound is employed as an intermediate for synthesizing imidazo[1,2-a]pyridine-3-acetic acid derivatives [1] and serves as a benchmark aminopyridine mimic in fragment-based drug discovery . Its thermal stability profile (decomposition at 219–221.5 °C) permits reaction conditions exceeding those tolerated by the 2,5-isomer, which melts without decomposition at 164–166 °C .

Reference Standard for Method Development

The distinct physicochemical fingerprint of 2-(2-aminopyridin-3-yl)acetic acid—including its characteristic melting point of 219–221.5 °C (decomposition) [1], predicted pKa of 3.50 ± 0.10 , and InChI Key XIOPEJHJRPVVDJ-UHFFFAOYSA-N —supports its use as a reference standard for HPLC method development and impurity profiling in aminopyridine-containing drug substance analysis. Researchers should source this compound from vendors offering ≥97% purity grades with certificates of analysis to ensure reliable analytical performance.

Application
Selection Property
Validation Focus
Aminopeptidase N inhibitor research
2,3-Substitution pattern
Target engagement and buffer compatibility review
Heterocycle synthesis & cross-coupling
Thermal stability profile
Reaction condition optimization & regioselectivity
Analytical reference compound
High-purity grade with documented characterization
HPLC method development & impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Aminopyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.